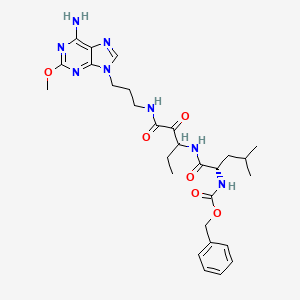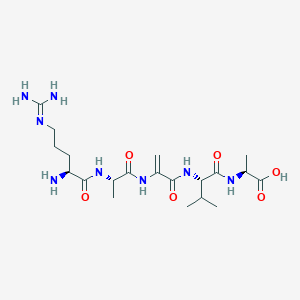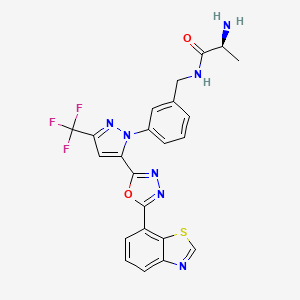![molecular formula C18H15N3O B10772929 2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)
2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 42, identified by the PubMed ID 26938474, is a synthetic organic molecule. It is an inhibitor of branched chain aminotransferase 2, also known as branched chain aminotransferase mitochondrial. This enzyme plays a crucial role in the metabolism of branched-chain amino acids. Compound 42 was identified by GlaxoSmithKline in a fragment screening and structure-activity relationship study aimed at discovering inhibitors of branched chain aminotransferase 2.
Vorbereitungsmethoden
The synthetic route for compound 42 involves several steps. The key intermediate is 2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one. The synthesis begins with the preparation of the pyrazole ring, followed by its attachment to a phenyl ring. The final step involves the formation of the tetrahydroisoquinolinone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
Compound 42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Compound 42 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of branched chain aminotransferase 2 and its effects on amino acid metabolism.
Biology: The compound is used in biological studies to understand the role of branched chain aminotransferase 2 in cellular processes.
Medicine: Due to its potential anti-obesity effects, compound 42 is being investigated for its therapeutic applications in weight management and metabolic disorders.
Wirkmechanismus
Compound 42 exerts its effects by inhibiting the activity of branched chain aminotransferase 2. This enzyme is involved in the catabolism of branched-chain amino acids, which are essential for various metabolic processes. By inhibiting this enzyme, compound 42 disrupts the normal metabolism of these amino acids, leading to potential therapeutic effects such as weight loss. The molecular targets and pathways involved include the branched-chain amino acid catabolic pathway and related metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Compound 42 is unique in its specific inhibition of branched chain aminotransferase 2. Similar compounds include other inhibitors of branched chain aminotransferase 2, such as compound 27 and other analogs identified in structure-activity relationship studies. These compounds share a similar core structure but may differ in their functional groups and overall potency. The uniqueness of compound 42 lies in its specific binding affinity and inhibitory activity against branched chain aminotransferase 2 .
Eigenschaften
Molekularformel |
C18H15N3O |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-[4-(1H-pyrazol-5-yl)phenyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C18H15N3O/c22-18-16-4-2-1-3-13(16)10-12-21(18)15-7-5-14(6-8-15)17-9-11-19-20-17/h1-9,11H,10,12H2,(H,19,20) |
InChI-Schlüssel |
NEEFLDGZGNPYSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl}-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10772871.png)
![[2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone](/img/structure/B10772875.png)


![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B10772897.png)
![N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10772899.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)

![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)